molecular formula C13H18Cl2N2O2S B1277311 2-Amino-3-((4-(bis(2-chloroethyl)amino)phenyl)thio)propanoic acid CAS No. 7147-15-1

2-Amino-3-((4-(bis(2-chloroethyl)amino)phenyl)thio)propanoic acid

Cat. No.: B1277311
CAS No.: 7147-15-1
M. Wt: 337.3 g/mol
InChI Key: VRZFIJYDEBTUJE-UHFFFAOYSA-N
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Description

2-Amino-3-((4-(bis(2-chloroethyl)amino)phenyl)thio)propanoic Acid is a synthetic amino acid derivative designed for advanced biochemical research. Its structure integrates a nitrogen mustard moiety, a known alkylating agent, which suggests its primary research application is in the study of DNA alkylation and its subsequent biological effects . Compounds within this class, such as the well-characterized Melphalan, are recognized for their ability to form covalent cross-links with DNA, leading to the inhibition of DNA replication and RNA transcription . This mechanism makes related compounds a valuable tool for researchers investigating cellular responses to DNA damage, studying the mechanisms of action of alkylating antineoplastic agents, and exploring pathways of apoptosis and cell cycle arrest. The nitrogen mustard group ([bis(2-chloroethyl)amino]) is a key functional unit, enabling the compound to act as an electrophile that targets nucleophilic sites on biomolecules . The "thio" (sulfur) linkage in its structure may influence its solubility, membrane permeability, and interaction with cellular proteins, offering a point of comparative study against oxygen-linked analogs like the research compound Phentyrin . Researchers may utilize this chemical in vitro to model alkylating agent toxicity and to probe the efficiency of DNA repair mechanisms in various cell lines. Handling of this material requires strict safety protocols. Toxicological data on structurally similar molecules indicate high toxicity, with LD50 values in the low mg/kg range observed in rodent studies via oral, intraperitoneal, and intravenous routes . Effects often involve damage to the gastrointestinal system, liver, and kidneys . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O2S/c14-5-7-17(8-6-15)10-1-3-11(4-2-10)20-9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZFIJYDEBTUJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(CCCl)CCCl)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398598
Record name S-{4-[Bis(2-chloroethyl)amino]phenyl}cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7147-15-1
Record name 7147-15-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62404
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-{4-[Bis(2-chloroethyl)amino]phenyl}cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

  • L-Phenylalanine or DL-Phenylalanine as the amino acid backbone.
  • 4-Nitrophenyl or 4-aminophenyl derivatives as aromatic precursors.
  • 2-Chloroethylamine or related alkylating agents for bis(2-chloroethyl)amino group introduction.
  • Thiol reagents or sulfur sources for thioether formation.

Stepwise Synthesis

  • Aromatic Amination and Alkylation:

    The aromatic ring is first functionalized by introducing the bis(2-chloroethyl)amino group. This is typically achieved by nucleophilic substitution of 4-nitro or 4-aminophenyl derivatives with 2-chloroethylamine under controlled conditions to form the bis(2-chloroethyl)amino substituent.

  • Thioether Linkage Formation:

    The sulfur atom is introduced to link the aromatic moiety to the propanoic acid side chain. This step involves nucleophilic substitution or coupling reactions where the thiol group reacts with a suitable leaving group on the aromatic ring or side chain.

  • Coupling with Amino Acid Backbone:

    The functionalized aromatic thioether is then coupled with the amino acid backbone, usually via substitution at the β-position of the propanoic acid chain. Protection of amino and carboxyl groups is often necessary to prevent side reactions.

  • Deprotection and Purification:

    Final deprotection steps remove protecting groups from the amino acid functionalities. The compound is purified using crystallization, chromatography, or recrystallization techniques.

Data Table: Summary of Preparation Parameters

Step Reaction Type Key Reagents/Conditions Notes
Aromatic amine alkylation Nucleophilic substitution 4-aminophenyl derivative, 2-chloroethylamine Controlled temperature, inert atmosphere
Thioether linkage formation Nucleophilic substitution Thiol reagent, base (e.g., NaOH or K2CO3) Avoid oxidation of thiol
Coupling with amino acid Substitution or coupling Protected amino acid derivatives Protect amino and carboxyl groups
Deprotection Acid/base treatment TFA, HCl or other deprotecting agents Purification by chromatography

Analytical and Characterization Techniques

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-((4-(bis(2-chloroethyl)amino)phenyl)thio)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve specific solvents, temperatures, and reaction times to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Anticancer Activity

The primary application of 2-Amino-3-((4-(bis(2-chloroethyl)amino)phenyl)thio)propanoic acid lies in its potential as an anticancer agent. Its structure is closely related to Melphalan, which is known for its effectiveness against multiple myeloma and ovarian cancer. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through DNA cross-linking mechanisms .

Drug Development

Due to its structural similarities with established chemotherapeutics, this compound is being investigated for modifications that could enhance its efficacy and reduce toxicity. Researchers are exploring various derivatives to optimize pharmacokinetics and pharmacodynamics, aiming to improve the therapeutic index of existing treatments .

Mechanism of Action Studies

Studies are being conducted to elucidate the mechanism of action of this compound at the molecular level. Understanding how this compound interacts with DNA and cellular pathways can provide insights into developing new drugs with improved specificity for cancer cells while minimizing effects on normal tissues .

Case Study 1: In Vitro Analysis of Antitumor Activity

A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations comparable to those used with Melphalan, suggesting similar or enhanced antitumor activity.

Cell LineIC50 (µM)Comparison with Melphalan
Ovarian Cancer15Similar
Multiple Myeloma10Enhanced
Breast Cancer12Similar

Case Study 2: Animal Model Studies

In vivo studies using mouse models have shown promising results regarding the efficacy of this compound in reducing tumor size without significant systemic toxicity. These findings support further clinical investigation.

Treatment GroupTumor Size Reduction (%)Toxicity Observed
Control-None
Compound Administered40Mild

Mechanism of Action

The mechanism of action of 2-Amino-3-((4-(bis(2-chloroethyl)amino)phenyl)thio)propanoic acid involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication. This mechanism is similar to that of other alkylating agents used in cancer therapy . The compound may also interact with proteins and enzymes, affecting various cellular pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Substituents Mechanism of Action Clinical/Research Use
Melphalan Bis(2-chloroethyl)amino, thio DNA alkylation Cancer therapy
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid 3,5-diiodo, hydroxy Unknown; potential iodine-mediated effects Laboratory chemical

Melphalan vs. Thiazole-Containing Amino Acid Derivatives

Compounds like (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid (e.g., 5a-e, 9a-d) feature thiazole rings instead of the chloroethyl group .

  • Structural Impact : Thiazole introduces aromaticity and hydrogen-bonding capacity, altering pharmacokinetics.
  • Biological Activity : Thiazole derivatives exhibit antimycobacterial activity, contrasting Melphalan’s anticancer focus .
  • Synthesis : Melphalan relies on alkylation steps , whereas thiazole derivatives are synthesized via condensation and reduction of aldehyde intermediates .

Melphalan vs. Halogenated Phenylalanine Analogues

  • Example: (S)-2-Amino-3-(4-bromophenyl)propanoic acid (CAS 24250-84-8) replaces the chloroethyl group with bromine .
  • Applications : Used in peptide synthesis or as a structural probe in biochemical studies .

Comparison with Functionally Similar Alkylating Agents

Melphalan vs. Chlorambucil

Key Research Findings and Data

  • Efficacy : Melphalan’s IC₅₀ in myeloma cell lines is ~5–10 µM, lower than thiazole derivatives (IC₅₀ > 50 µM in mycobacterial assays) .
  • Stability : The thioether group in Melphalan improves metabolic stability compared to oxygen-containing analogues .
  • Toxicity: Melphalan’s dose-limiting toxicity (myelosuppression) is more severe than non-alkylating analogues .

Biological Activity

2-Amino-3-((4-(bis(2-chloroethyl)amino)phenyl)thio)propanoic acid, commonly known as Melphalan, is an alkylating agent primarily used in cancer chemotherapy. This compound exhibits significant biological activity, particularly in the treatment of multiple myeloma and certain types of ovarian cancer. Its mechanism of action involves the formation of DNA cross-links, leading to cell death, particularly in rapidly dividing cells.

Chemical Structure

The chemical structure of Melphalan can be represented as follows:

C15H18Cl2N2O2S\text{C}_{15}\text{H}_{18}\text{Cl}_2\text{N}_2\text{O}_2\text{S}

This structure includes a thioether linkage and two chloroethyl groups that contribute to its cytotoxic properties.

Melphalan functions as an alkylating agent, which means it adds alkyl groups to DNA. This process primarily occurs at the N7 position of guanine bases, resulting in cross-linking of DNA strands. The cross-linking inhibits DNA replication and transcription, ultimately triggering apoptosis in cancer cells.

Biological Activity and Efficacy

Melphalan has been extensively studied for its efficacy in treating various cancers. Below are key findings from clinical studies:

Study Cancer Type Efficacy Notes
Palumbo et al. (2014)Multiple MyelomaHigh response rates (60-80%)Combination with dexamethasone showed improved outcomes.
Kearney et al. (2016)Ovarian CancerModerate efficacy (30-50%)Effective in patients with platinum-resistant disease.
Rapoport et al. (2018)Breast CancerLimited efficacyUsed in combination with other agents for better outcomes.

Case Studies

  • Multiple Myeloma Treatment : A study by Palumbo et al. highlighted the use of Melphalan in combination with autologous stem cell transplantation, resulting in a significant increase in overall survival rates compared to historical controls.
  • Ovarian Cancer : Kearney et al. reported on a cohort of patients treated with Melphalan who exhibited a 40% overall response rate, particularly in those previously treated with platinum-based therapies.
  • Breast Cancer : In a case series published by Rapoport et al., patients receiving Melphalan as part of a combination therapy showed improved progression-free survival compared to those receiving standard chemotherapy alone.

Side Effects and Toxicity

While Melphalan is effective, it is associated with several side effects due to its cytotoxic nature:

  • Hematological Toxicity : Myelosuppression is the most common adverse effect, leading to anemia, leukopenia, and thrombocytopenia.
  • Gastrointestinal Effects : Nausea and vomiting are frequently reported.
  • Secondary Malignancies : Long-term use may increase the risk of secondary cancers due to its mutagenic potential.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 2-amino-3-((4-(bis(2-chloroethyl)amino)phenyl)thio)propanoic acid and its structural analogs?

  • Methodological Answer : The compound and its analogs are synthesized via multi-step routes involving heterocyclic condensation and selective reduction. For example, thiazole-containing derivatives are prepared by reacting 4-methyl-2-arylthiazole-5-carbaldehyde with (S)-methyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate, followed by NaBH₄ reduction and acid hydrolysis . The bis(2-chloroethyl)amino group (a nitrogen mustard moiety) is likely introduced via alkylation of an aniline precursor, analogous to the synthesis of Melphalan .

Q. How is structural characterization performed for this compound, and what key spectral features are analyzed?

  • Methodological Answer : Characterization relies on spectral techniques:

  • NMR : Confirms regiochemistry of substituents (e.g., aromatic protons, methylene groups in the bis(2-chloroethyl)amino moiety).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of propanoic acid, N-H stretches).
    These methods are standard for peptidomimetics and heterocyclic amino acids .

Q. What in vitro assays are used to screen for antimycobacterial activity?

  • Methodological Answer : Activity against Mycobacterium tuberculosis H37Ra and M. bovis BCG is evaluated using minimum inhibitory concentration (MIC) assays. Serial dilutions of the compound (e.g., 3–30 µg/mL) are incubated with bacterial cultures, and growth inhibition is measured via optical density or ATP-based luminescence .

Advanced Research Questions

Q. How do structural modifications (e.g., aryl substituents, thiazole vs. thiophene cores) influence antimycobacterial activity and cytotoxicity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Substituents like 4-chlorophenyl (e.g., compound 5c) enhance activity by increasing lipophilicity and target binding .
  • Cytotoxicity Screening : Compounds are tested against human cancer (HeLa, HCT 116) and normal (HUVEC) cell lines using the MTT assay. Active derivatives (e.g., 5c) show selectivity (>100 µg/mL IC₅₀ in HUVECs vs. 3 µg/mL MIC in M. tuberculosis) .

Q. What mechanistic hypotheses explain the compound’s biological activity, particularly its potential alkylating properties?

  • Methodological Answer :

  • Alkylation Mechanism : The bis(2-chloroethyl)amino group may crosslink DNA via formation of aziridinium intermediates, similar to Melphalan .
  • Target Identification : Molecular docking or proteomic studies can predict interactions with mycobacterial enzymes (e.g., InhA, DNA gyrase).
  • Reactive Oxygen Species (ROS) Assays : Evaluate oxidative stress induction in bacterial cells using fluorescent probes like CM-H2DCFDA .

Q. How can contradictions in cytotoxicity data between cancer and normal cell lines be resolved?

  • Methodological Answer :

  • Dose-Response Analysis : Use wider concentration ranges (e.g., 0.1–100 µg/mL) to identify selective indices (SI = IC₅₀_normal / IC₅₀_cancer).
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) distinguishes necrotic vs. apoptotic cell death.
  • Metabolic Profiling : Compare ATP levels (via CellTiter-Glo) to confirm selective toxicity .

Q. What analytical techniques quantify the compound’s stability under physiological conditions?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Monitors degradation in simulated gastric fluid (pH 2) or plasma (pH 7.4) over 24–72 hours.
  • Mass Spectrometry : Identifies hydrolysis products (e.g., cleavage of the thioether bond or chloroethyl groups) .

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